2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-benzylsulfanylethyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-benzylsulfanylethyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a chloroanilino group, and a benzylsulfanylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-benzylsulfanylethyl)acetamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline. This intermediate is then reacted with 2-benzylsulfanylethylamine in the presence of acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include maintaining appropriate temperatures, reaction times, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-benzylsulfanylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chloroanilino moiety can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-benzylsulfanylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-benzylsulfanylethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloroanilino and benzylsulfanylethyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)acetamide
- N-(benzenesulfonyl)-3-chloroaniline
- N-(2-benzylsulfanylethyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-benzylsulfanylethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential for enzyme inhibition, while the chloroanilino and benzylsulfanylethyl groups contribute to its overall stability and reactivity .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-benzylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c24-20-10-7-11-21(16-20)26(31(28,29)22-12-5-2-6-13-22)17-23(27)25-14-15-30-18-19-8-3-1-4-9-19/h1-13,16H,14-15,17-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSFZGPWVZOKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367744 |
Source
|
Record name | STK357964 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6448-23-3 |
Source
|
Record name | STK357964 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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